molecular formula C11H11NO6S2 B13743378 2-Naphthalenesulfonic acid, 6-amino-5-sulfomethyl- CAS No. 29727-70-6

2-Naphthalenesulfonic acid, 6-amino-5-sulfomethyl-

Cat. No.: B13743378
CAS No.: 29727-70-6
M. Wt: 317.3 g/mol
InChI Key: FHAPCIVDWNIOPS-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 6-amino-5-sulfomethyl- is an organic compound belonging to the class of naphthalenesulfonic acids. It is characterized by the presence of an amino group and a sulfomethyl group attached to the naphthalene ring. This compound is often used as an intermediate in the synthesis of dyes and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced separation techniques like crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the amino or sulfomethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted naphthalenes.

Scientific Research Applications

2-Naphthalenesulfonic acid, 6-amino-5-sulfomethyl- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The amino and sulfomethyl groups play a crucial role in binding to enzymes and receptors, influencing various biochemical pathways. The exact mechanism of action can vary depending on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Naphthalenesulfonic acid, 6-amino-5-sulfomethyl- is unique due to the presence of both amino and sulfomethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific binding interactions and chemical transformations.

Properties

CAS No.

29727-70-6

Molecular Formula

C11H11NO6S2

Molecular Weight

317.3 g/mol

IUPAC Name

6-amino-5-(sulfomethyl)naphthalene-2-sulfonic acid

InChI

InChI=1S/C11H11NO6S2/c12-11-4-1-7-5-8(20(16,17)18)2-3-9(7)10(11)6-19(13,14)15/h1-5H,6,12H2,(H,13,14,15)(H,16,17,18)

InChI Key

FHAPCIVDWNIOPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2CS(=O)(=O)O)N)C=C1S(=O)(=O)O

Origin of Product

United States

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